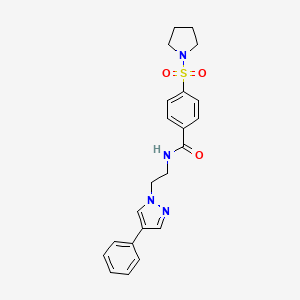
N-(2-benzoyl-4-methylphenyl)-4-(piperidinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-4-(piperidinosulfonyl)benzamide, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as sulfonylureas, which are commonly used in the treatment of diabetes. However, BMS-204352 has been found to have a range of other potential applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Chemoselective N-benzoylation of Aminophenols
Research by Singh, Lakhan, and Singh (2017) on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlighted the potential of related benzamide compounds in synthesizing biologically interesting compounds. This method produces N-(2-hydroxyphenyl)benzamides, demonstrating the versatility of benzamides in chemical synthesis for potentially valuable biological agents (Singh, Lakhan, & Singh, 2017).
Synthesis and Structure of Phosphoric Triamides
Gholivand et al. (2005) synthesized N-benzoylphosphoramidic dichloride compounds, showcasing the structural flexibility and potential applications of benzamides in creating complex molecules with potential applications in material science and catalysis (Gholivand et al., 2005).
Anticancer Potential
Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating significant anticancer activity. This study underscores the importance of benzamide derivatives in developing new therapeutic agents against various cancer types (Ravinaik et al., 2021).
Enzyme Inhibition for Alzheimer's Disease
Hussain et al. (2016) explored benzamides as potential therapeutic agents for Alzheimer’s disease, highlighting their role in inhibiting enzymes relevant to the disease's progression. This research indicates the therapeutic value of benzamide derivatives in neurodegenerative disorders (Hussain et al., 2016).
Role in Novel Antidepressants
The metabolism of Lu AA21004, a novel antidepressant, involves N-benzoylated derivatives, indicating the crucial role of such compounds in developing new treatments for depressive disorders. This study by Hvenegaard et al. (2012) underscores the pharmaceutical applications of benzamides in metabolism and drug development processes (Hvenegaard et al., 2012).
Serotonin Receptors in Alzheimer's Disease
Kepe et al. (2006) utilized benzamide derivatives as selective molecular imaging probes for serotonin 1A receptors in Alzheimer's disease research. This application demonstrates the diagnostic potential of benzamide compounds in neuroimaging and understanding neurological disorders (Kepe et al., 2006).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-19-10-15-24(23(18-19)25(29)20-8-4-2-5-9-20)27-26(30)21-11-13-22(14-12-21)33(31,32)28-16-6-3-7-17-28/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCWVBQPCUDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)





![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)


![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)
![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)